(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride (3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220034-94-5
VCID: VC3011862
InChI: InChI=1S/C12H22N2O.ClH/c1-10-4-3-7-14(9-10)12(15)11-5-2-6-13-8-11;/h10-11,13H,2-9H2,1H3;1H
SMILES: CC1CCCN(C1)C(=O)C2CCCNC2.Cl
Molecular Formula: C12H23ClN2O
Molecular Weight: 246.78 g/mol

(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride

CAS No.: 1220034-94-5

Cat. No.: VC3011862

Molecular Formula: C12H23ClN2O

Molecular Weight: 246.78 g/mol

* For research use only. Not for human or veterinary use.

(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride - 1220034-94-5

Specification

CAS No. 1220034-94-5
Molecular Formula C12H23ClN2O
Molecular Weight 246.78 g/mol
IUPAC Name (3-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride
Standard InChI InChI=1S/C12H22N2O.ClH/c1-10-4-3-7-14(9-10)12(15)11-5-2-6-13-8-11;/h10-11,13H,2-9H2,1H3;1H
Standard InChI Key MFVVLNDXTLOHCZ-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C(=O)C2CCCNC2.Cl
Canonical SMILES CC1CCCN(C1)C(=O)C2CCCNC2.Cl

Introduction

(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride is a piperidine derivative, classified as a six-membered heterocyclic compound containing one nitrogen atom. This compound is of interest in pharmaceutical research due to its potential biological activities, particularly in neuropharmacology. It is often used in its hydrochloride form to enhance solubility and stability in pharmaceutical formulations.

Synthesis

The synthesis of (3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride involves multiple steps, including the formation of the piperidine ring. Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

Synthesis Steps

  • Formation of the Piperidine Ring: This is typically the initial step in synthesizing piperidine derivatives.

  • Coupling Reaction: The two piperidine rings are connected through a methanone group.

  • Hydrochloride Formation: The compound is converted into its hydrochloride salt for enhanced solubility and stability.

Potential Applications

Research into (3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride could lead to advancements in therapeutic strategies for mood disorders and other neurological conditions. Compounds with similar structures have shown anxiolytic or antidepressant effects by interacting with serotonin and dopamine receptors.

Potential Therapeutic Areas

Therapeutic AreaPotential Use
Mood DisordersAnxiolytic or antidepressant effects
Neurological ConditionsModulation of neurotransmitter systems

Safety and Handling

While specific safety data for (3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride is not detailed in the search results, handling of piperidine derivatives generally requires caution due to their potential biological activity and chemical reactivity. For similar compounds, safety measures include avoiding ingestion and skin contact .

Safety Precautions

  • Ingestion: Avoid swallowing.

  • Skin Contact: Wear protective gloves.

  • Eye Protection: Use goggles to prevent eye irritation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator